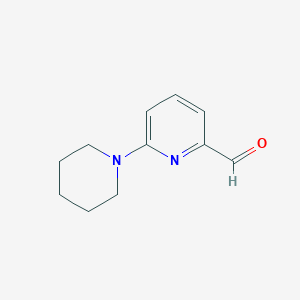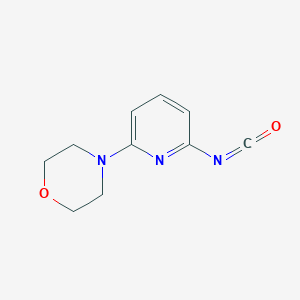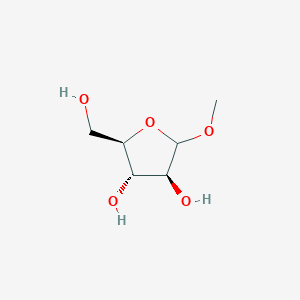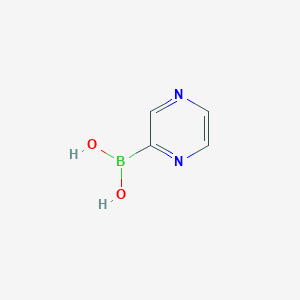
Magnesium naphthenate
描述
Magnesium naphthenate is an organometallic compound that is widely used in various industrial applications. It is formed by the reaction of magnesium with naphthenic acids, which are a mixture of cycloaliphatic carboxylic acids. This compound is known for its solubility in organic solvents and its role as a catalyst in various chemical reactions .
准备方法
Synthetic Routes and Reaction Conditions
Magnesium naphthenate can be synthesized by reacting naphthenic acid with magnesium oxide or magnesium hydroxide. The reaction typically takes place in a solvent such as toluene or xylene, and the mixture is heated to a temperature range of 25-60°C . The reaction can be represented as follows:
Naphthenic Acid+Magnesium Oxide→Magnesium Naphthenate+Water
Industrial Production Methods
In industrial settings, this compound is produced by mixing naphthenic acid with magnesium oxide in a reactor. The mixture is then heated to the desired temperature, and the reaction is allowed to proceed until completion. The product is then purified and isolated for use in various applications .
化学反应分析
Types of Reactions
Magnesium naphthenate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form magnesium oxide and other by-products.
Reduction: It can be reduced to form magnesium metal and naphthenic acid.
Substitution: This compound can undergo substitution reactions with other metal salts to form different metal naphthenates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Reactions with metal salts such as calcium chloride or zinc chloride are common.
Major Products Formed
Oxidation: Magnesium oxide and various organic by-products.
Reduction: Magnesium metal and naphthenic acid.
Substitution: Different metal naphthenates, depending on the metal salt used.
科学研究应用
Magnesium naphthenate has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: It is studied for its potential use in biological systems and as a component in bio-compatible materials.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug delivery systems.
作用机制
The mechanism by which magnesium naphthenate exerts its effects involves its ability to act as a catalyst in various chemical reactions. It facilitates the formation and breaking of chemical bonds, thereby accelerating reaction rates. The molecular targets and pathways involved include the interaction of magnesium ions with reactive intermediates, leading to the formation of desired products .
相似化合物的比较
Magnesium naphthenate can be compared with other metal naphthenates such as calcium naphthenate, zinc naphthenate, and iron naphthenate.
Calcium Naphthenate: Similar in structure but has different solubility and catalytic properties.
Zinc Naphthenate: Used in similar applications but has distinct reactivity and stability.
Iron Naphthenate: Known for its use in different catalytic processes and has unique magnetic properties.
This compound is unique due to its specific catalytic properties and its solubility in organic solvents, making it particularly useful in various industrial applications .
属性
IUPAC Name |
magnesium;naphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H8O2.Mg/c2*12-11(13)10-6-5-8-3-1-2-4-9(8)7-10;/h2*1-7H,(H,12,13);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFUAIAKLWWIPTC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].C1=CC=C2C=C(C=CC2=C1)C(=O)[O-].[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14MgO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68424-71-5 | |
| Record name | Magnesium naphthenates | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068424715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthenic acids, magnesium salts | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthenic acids, magnesium salts | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM NAPHTHENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J817S53SLC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![4-Iodobenzo[d][1,3]dioxole](/img/structure/B1591886.png)





